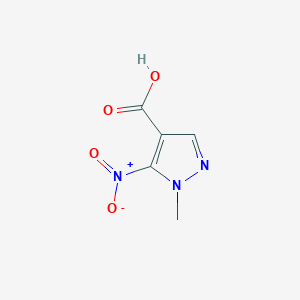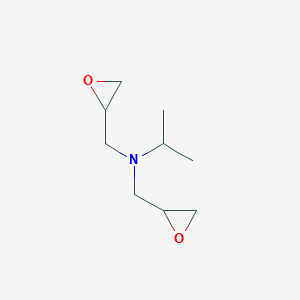
1-(2-prop-2-enoxyethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-prop-2-enoxyethoxy)butane is an organic compound with the molecular formula C9H18O2. It is a type of ether, characterized by the presence of an allyloxy group and an ethoxy group attached to a butane backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-prop-2-enoxyethoxy)butane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, the allyloxyethanol would react with butyl bromide under basic conditions to form the desired ether.
Industrial Production Methods
Industrial production of ethers like this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-prop-2-enoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Alcohols and alkenes.
Aplicaciones Científicas De Investigación
1-(2-prop-2-enoxyethoxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce allyloxy and ethoxy groups into molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ether linkage, which can be cleaved under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-prop-2-enoxyethoxy)butane involves its ability to undergo cleavage of the ether bond under specific conditions. This cleavage can release reactive intermediates that interact with molecular targets such as enzymes or receptors. The pathways involved depend on the specific reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Allyloxy)ethoxy)propane: Similar structure but with a propane backbone.
1-(2-(Allyloxy)ethoxy)pentane: Similar structure but with a pentane backbone.
1-(2-(Allyloxy)ethoxy)hexane: Similar structure but with a hexane backbone.
Uniqueness
1-(2-prop-2-enoxyethoxy)butane is unique due to its specific combination of an allyloxy group and an ethoxy group attached to a butane backbone. This structure imparts distinct reactivity and properties compared to other ethers with different alkyl backbones .
Propiedades
Número CAS |
18854-51-8 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-(2-prop-2-enoxyethoxy)butane |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-11-9-8-10-6-4-2/h4H,2-3,5-9H2,1H3 |
Clave InChI |
RVZOYGPNLXRIEQ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCC=C |
SMILES canónico |
CCCCOCCOCC=C |
Key on ui other cas no. |
18854-51-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)










